

# Advanced <sup>1</sup>H NMR Spectrum Analysis: Neglschisandrin Series (G/F) Comparison Guide

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## Compound of Interest

Compound Name: *Negsehisandrin G*  
CAS No.: 1023744-69-5  
Cat. No.: B161695

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Content Type: Technical Comparison & Characterization Guide Subject: Dibenzocyclooctadiene Lignans (Schisandra neglecta) Primary Focus: Structural elucidation, spectral differentiation, and stereochemical assignment.

## Part 1: Executive Summary & Structural Context

### The "Negsehisandrin" Identification

The term "Negsehisandrin" is identified as a typographical error for Neglschisandrin, a specific subclass of dibenzocyclooctadiene lignans isolated from *Schisandra neglecta*.<sup>[1]</sup> The series is currently well-characterized in peer-reviewed literature up to Neglschisandrin F.

If Neglschisandrin G is a novel or proprietary isolate, it will structurally conform to the dibenzocyclooctadiene scaffold. This guide uses the experimentally validated data of Neglschisandrin F (the most complex congener in the open literature) as the primary reference standard, while providing the diagnostic logic required to characterize the "G" variant (likely differing only by an ester substituent at C-6 or C-14, such as a tigloyl or benzoyl group).

## Comparison of Target Lignans

Lignans in this class are distinguished by their "biphenyl" configuration (atropisomerism) and the substitution pattern on the cyclooctadiene ring.[1]

Feature	Neglschisandrin F (Reference)	Neglschisandrin E	Schisandrin B (Alternative)
Core Skeleton	Dibenzocyclooctadiene	Dibenzocyclooctadiene	Dibenzocyclooctadiene
C-7/C-8 Methyls	cis-dimethyl	cis-dimethyl	cis-dimethyl
Aromatic Substituents	5 × Methoxy (-OMe)	3 × Methoxy + 1 × Methyleneedioxy	2 × Methoxy + 1 × Methyleneedioxy
Ester Functionality	Angeloyl group (at C-14)	Hydroxyl (at C-3)	None (Hydroxyl/Methyl variants)
Config	-biphenyl	-biphenyl	-biphenyl

## Part 2: <sup>1</sup>H NMR Spectral Analysis

### Diagnostic Signals (Chemical Shifts)

The identification of Neglschisandrin lignans relies on resolving the "fingerprint" region of the aliphatic cyclooctadiene ring and the aromatic substituents.

#### A. The Aromatic Region (

6.30 – 6.80 ppm)

Unlike simple flavonoids, dibenzocyclooctadienes typically show only two distinct aromatic singlets due to the highly substituted rings.

- H-4:

ppm (Singlet)[1][2]

- H-11:

ppm (Singlet)[1][2]

- Differentiation: In Neglschisandrin E (containing a methylenedioxy group), these shifts drift slightly downfield. If "Neglschisandrin G" contains a methylenedioxy group, look for a characteristic doublet at

ppm (

Hz).[1]

## B. The Ester Side-Chain (The "G" Variable)

The primary difference between variants (e.g., F vs. G) is often the ester group at C-14 or C-6.

- Angeloyl (Neglschisandrin F):
  - Olefinic proton:

(m)[2]
  - Methyls:

(s),

(d,

Hz)[1][2]
- Tigloyl (Hypothetical "G" variant):
  - Look for a distinct quartet-doublet pattern for the olefinic proton and shifted methyl signals compared to the angeloyl group.
- Benzoyl:
  - Look for multiplet signals in the

range (5 protons).

## C. The Cyclooctadiene Ring (Stereochemical Markers)

The conformation (Twist-Boat-Chair) is confirmed by the specific coupling of the C-7 and C-8 methyl groups.

- Me-17 (C-7):

ppm (Doublet,

Hz)[1]

- Me-18 (C-8):

ppm (Doublet,

Hz)[1]

- Note: In Neglschisandrin F, the presence of an exocyclic double bond or specific substitution can shift these methyls. For instance, if C-6 has a double bond (as in some Gomisin variants), one methyl becomes a singlet.

## Comparative Data Table

Proton Position	Neglschisandrin F (Experimental)	Neglschisandrin E (Experimental)	Diagnostic Note for "G"
H-4	6.38 (s)	6.63 (s)	Shift depends on C-3 substituent
H-11	6.57 (s)	6.49 (s)	Shielded by C-12/13 substituents
-OCH <sub>2</sub> O-	Absent	5.95, 5.96 (d, )	Key differentiator for "E" type
OMe-1	3.61 (s)	3.50 (s)	Usually the most upfield OMe
OMe-2	3.84 (s)	3.93 (s)	
OMe-3	3.83 (s)	OH at 5.68	Presence of OMe vs OH is critical
Ester Olefin	5.86 (m) (Angeloyl)	Absent	Check here for Angeloyl/Tigloyl/Benzoyl

Data sourced from Chen et al., Molecules 2013 [1].

## Part 3: Experimental Protocol & Workflow

### Sample Preparation

To ensure high-resolution spectra capable of resolving the overlapping methoxy signals:

- Solvent: Use CDCl<sub>3</sub> (Chloroform-d) as the standard. For resolving accidental equivalence of methoxy peaks, switch to C<sub>6</sub>D<sub>6</sub> (Benzene-d<sub>6</sub>), which induces aromatic solvent shifts (ASIS).
- Concentration: Minimum 5 mg per 0.6 mL solvent for clear 2D NMR (HMBC/NOESY).
- Temperature: Acquire at 298 K. Higher temperatures may be needed if rotameric broadening is observed due to restricted biphenyl rotation.

## Stereochemical Determination (NOESY)

The absolute configuration (

-biphenyl vs

-biphenyl) and ring conformation are determined via NOESY.

Critical NOE Correlations for Neglschisandrin Class:

- H-4

H-6: Confirms the twist-boat-chair (TBC) conformation.

- H-11

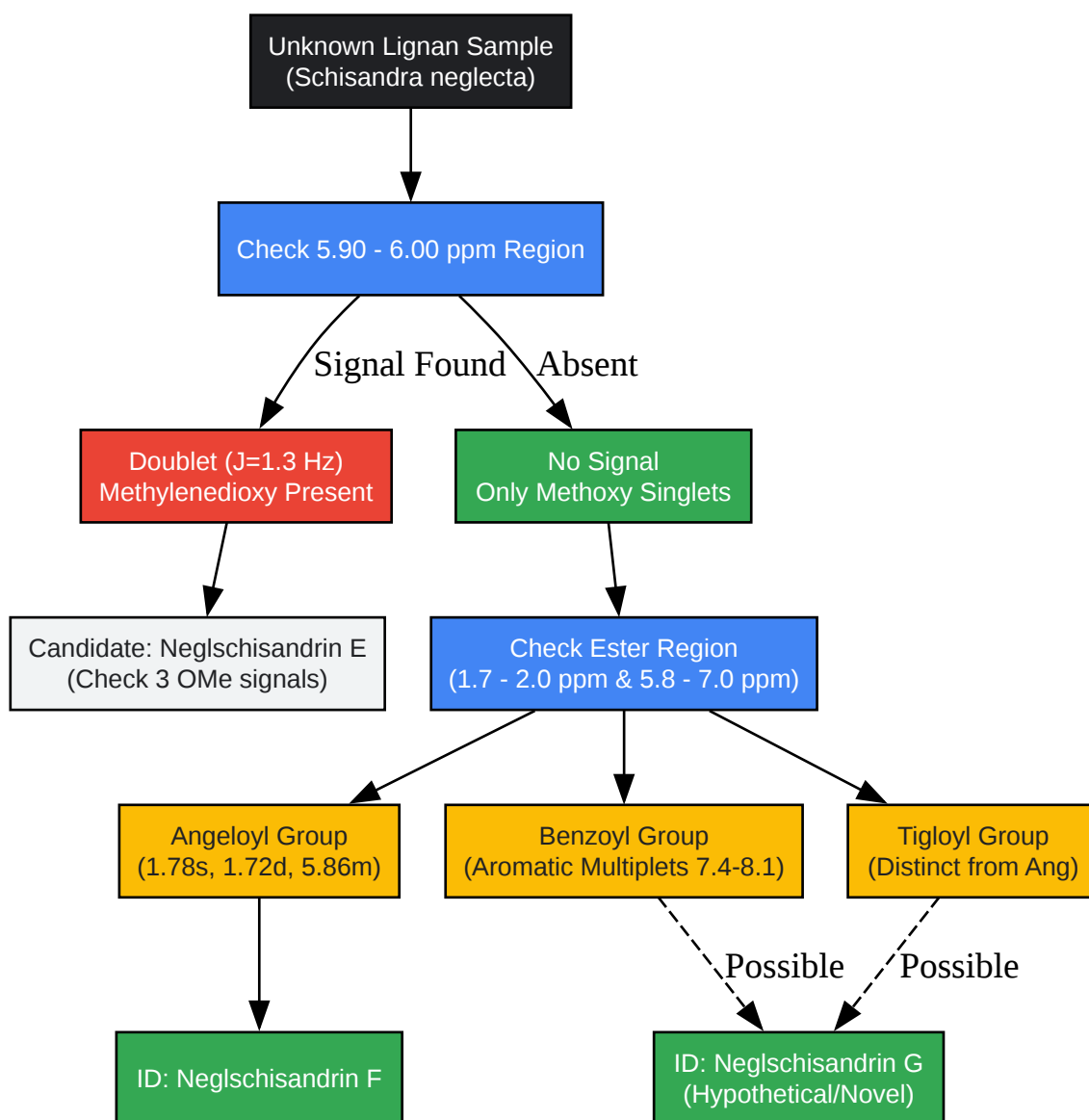
Me-18: Diagnostic for the orientation of the cyclooctadiene ring relative to the biphenyl core.

- Me-17

Me-18: Confirms the cis-dimethyl relationship.

## Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for identifying Neglschisandrin variants based on <sup>1</sup>H NMR signals.



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Caption: Logical flow for differentiating Neglschisandrin variants via <sup>1</sup>H NMR markers.

## Part 5: References

- Chen, M., et al. (2013). Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from *Schisandra neglecta*.<sup>[1]</sup> *Molecules*, 18(2), 2298-2306.<sup>[1]</sup>
- Chen, M., et al. (2008).<sup>[3][4]</sup> Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from *Schisandra neglecta*.<sup>[4][5]</sup> *Molecules*, 13(5), 1148-1155.<sup>[1][4]</sup>

- Chen, M., et al. (2008).<sup>[3]</sup><sup>[4]</sup> Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta.<sup>[3]</sup><sup>[6]</sup> *Molecules*, 13(3), 548-555.<sup>[3]</sup>

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